N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide
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Overview
Description
N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)decanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a sec-butyl group, a pyrrolidine ring, and a decanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)decanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a decanoic acid derivative with a suitable amine, such as sec-butylamine, under conditions that promote amide bond formation. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with pyrrolidine in the presence of a base.
Industrial Production Methods
Industrial production of N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)decanamide may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The pyrrolidine ring can participate in substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases for Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: sec-Butyl alcohol, sec-butyl ketone.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)decanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)octanamide: Similar structure with an octanamide backbone.
N-(sec-Butyl)-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)hexanamide: Similar structure with a hexanamide backbone.
Properties
CAS No. |
920529-37-9 |
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Molecular Formula |
C21H40N2O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
N-butan-2-yl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)decanamide |
InChI |
InChI=1S/C21H40N2O2/c1-4-6-7-8-9-10-11-14-21(25)23(19(3)5-2)18-15-20(24)22-16-12-13-17-22/h19H,4-18H2,1-3H3 |
InChI Key |
QVEVAGLMFDSPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N(CCC(=O)N1CCCC1)C(C)CC |
Origin of Product |
United States |
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